Compound Description: This compound, also known as SSR504734, serves as a starting point in the development of novel Glycine Transporter 1 (GlyT1) inhibitors. [] Further modifications of this compound led to the development of more potent GlyT1 inhibitors. []
Compound Description: This compound represents a potent Glycine Transporter 1 (GlyT1) inhibitor, exhibiting an IC50 value of 1.8 nM. [] It emerged as a result of optimization efforts starting from the compound SSR504734, aiming to enhance GlyT1 inhibitory activity. [] It demonstrates good plasma exposure and brain penetration in rats, making it suitable for pharmacological evaluation. [] It has also shown efficacy in rodent models of schizophrenia without inducing undesirable central nervous system side effects. []
Relevance: This compound incorporates a pyridine ring instead of the benzene ring found in SSR504734 and maintains the trifluoromethyl substituent. [] Importantly, it introduces a 1-ethyl-1H-pyrazol-4-yl moiety, closely resembling the 1-ethyl-3-methyl-1H-pyrazol-4-yl group in N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide. This suggests a possible role of the pyrazole ring in GlyT1 inhibition. (https://www.semanticscholar.org/paper/0c0ad513b9a29d79e17847458135d5d9005f0c4d)
Compound Description: This compound, identified as Compound 60, exhibits a high affinity (Ki = 1 nM) for the A2B adenosine receptor (AdoR) and impressive selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 adenosine receptors, respectively. [] It represents a significant improvement over Compound 22 in terms of both affinity and selectivity. []
Relevance: Compared to Compound 22, Compound 60 features a benzyl group at the N-1 position of the pyrazole ring, substituted with a trifluoromethyl group, and dimethyl groups at the 1 and 3 positions of the xanthine core. [] While this compound diverges from N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide in its overall structure, the shared 1H-pyrazol-4-yl group, coupled with its potent and selective A2B AdoR activity, highlights the importance of exploring modifications to the pyrazole ring for optimizing biological activity. (https://www.semanticscholar.org/paper/ddc44fc59092a8dbe83172307427f1142409e786)
Compound Description: This compound, known as CDPPB, is described as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in both rats and humans. [] It exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Studies suggest that CDPPB, along with its analogs, might interact with the same allosteric site on mGluR5 as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). []
Compound Description: This compound, VU-1545, is a potent analog of CDPPB that shows enhanced potency as a positive allosteric modulator of mGluR5. [] It exhibits a Ki value of 156 nM in the binding assay and an EC50 value of 9.6 nM in the functional assay, indicating a significant improvement over CDPPB. [] This enhanced activity is attributed to the introduction of a nitro group in the para-position of the benzamide moiety and a fluorine atom in the ortho-position of the 1-phenyl ring of CDPPB. []
Compound Description: VU-29 is a highly potent analog of CDPPB that selectively potentiates mGluR5-mediated responses in midbrain neurons but does not affect mGluR1-mediated responses. [] This selective potentiation of mGluR5 suggests a potential therapeutic application for VU-29 in the treatment of central nervous system disorders. []
Compound Description: VU-71 is an analog of CDPPB that exhibits selectivity for mGluR1 over other mGluR subtypes. [] Unlike other mGluR1 potentiators, VU-71 does not displace the binding of a radioligand known to bind to the allosteric antagonist site on mGluR1. [] This suggests that VU-71 acts at a site distinct from that of allosteric antagonists of mGluR1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.